molecular formula C17H23NO5 B8426556 1-Benzyl 2-(tert-butyl) (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate

1-Benzyl 2-(tert-butyl) (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate

Cat. No.: B8426556
M. Wt: 321.4 g/mol
InChI Key: NTIYXHSAWPRZFY-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl 2-(tert-butyl) (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C17H23NO5 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

1-O-benzyl 2-O-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-15(20)14-9-13(19)10-18(14)16(21)22-11-12-7-5-4-6-8-12/h4-8,13-14,19H,9-11H2,1-3H3/t13-,14+/m1/s1

InChI Key

NTIYXHSAWPRZFY-KGLIPLIRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)O

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of Cbz-Hyp-OH (4.854 g, 18 mmol) in DMA (135 ml), benzyltriethylammonium chloride (4.105 g, 18 mmol), K2CO3 (64 g, 46 mmol) and 2-bromo-2-methylpropane (99 ml, 859 mmol) was stirred at 55° C. for 18 hours. The mixture was diluted with iced water and extracted with EtOAc (3×). The organic phase washed with water, 0.5N NaHSO4 solution and brine dried and the solvent in vacuo to yield the title compound as a yellow oil (5.368 g, 98% yield). 1H-NMR (500 MHz, CDCl3) δ 1.33 (s, 5H), 1.47 (s, 4H), 2.01-2.14 (m, 1H), 2.22-2.38 (m, 1H), 3.50-3.72 (m, 2H), 4.34-4.45 (m, 1H), 4.45-4.53 (m, 1H), 5.04-5.20 (m, 2H), 7.22-7.42 (m, 5H). Analytical HPLC 10.14 min. LC-MS (ES+) m/e=322.2 (MH+).
Quantity
4.854 g
Type
reactant
Reaction Step One
Name
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
99 mL
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
4.105 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
98%

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